Technical Monograph: 4-(1,3,2-Dioxaborinan-2-yl)phenol
Technical Monograph: 4-(1,3,2-Dioxaborinan-2-yl)phenol
The following technical guide details the physical properties, synthesis, and applications of 4-(1,3,2-Dioxaborinan-2-yl)phenol , with a specific focus on its structural stability and utility in drug development.
Content Type: Technical Guide / Whitepaper Subject: Physicochemical Properties, Synthesis, and Stability of 6-Membered Cyclic Boronic Esters Primary CAS: 1640035-73-9 (Unsubstituted) | Stabilized Variant CAS: 1192765-29-9 (Neopentyl Glycol Ester)
Executive Summary
4-(1,3,2-Dioxaborinan-2-yl)phenol is a cyclic boronic ester derived from 4-hydroxyphenylboronic acid and 1,3-propanediol.[1] Unlike the more common 5-membered dioxaborolanes (e.g., pinacol esters), this compound features a 6-membered dioxaborinane ring .
In medicinal chemistry and organic synthesis, this specific ring size offers distinct hydrolytic stability profiles compared to its 5-membered counterparts. While the unsubstituted 1,3-propanediol ester (CAS 1640035-73-9) is the direct answer to the topic, researchers frequently employ the 5,5-dimethyl derivative (neopentyl glycol ester, CAS 1192765-29-9) to prevent polymerization and enhance shelf-life. This guide covers both forms to ensure practical applicability in the lab.
Chemical Identity & Structural Analysis[2][3]
The core structure consists of a phenol moiety attached to a boron atom, which is cyclized with a 1,3-diol. The 6-membered ring adopts a chair-like conformation, influencing its Lewis acidity and resistance to hydrolysis.
| Feature | Unsubstituted Form | Stabilized Form (Preferred) |
| IUPAC Name | 4-(1,3,2-Dioxaborinan-2-yl)phenol | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
| CAS Number | 1640035-73-9 | 1192765-29-9 |
| Molecular Formula | C₉H₁₁BO₃ | C₁₁H₁₅BO₃ |
| Molecular Weight | 177.99 g/mol | 206.05 g/mol |
| Precursor Diol | 1,3-Propanediol | Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) |
| Structure | Phenol + 6-membered B-ring | Phenol + 6-membered B-ring + 2 Methyls |
Structural Visualization
The following diagram illustrates the relationship between the boronic acid precursor and its cyclic ester forms.
Caption: Synthesis pathways for the unsubstituted and dimethyl-stabilized dioxaborinane esters.
Physicochemical Properties[5][6][7][8][9][10][11]
The physical behavior of dioxaborinanes is dominated by the lipophilicity of the ester group and the hydrogen-bonding capability of the phenolic hydroxyl.
Key Physical Data Table[3]
| Property | Value (Unsubstituted) | Value (Neopentyl Ester) | Context/Notes |
| Physical State | Solid / Viscous Oil | Crystalline Solid | Neopentyl esters crystallize more readily due to symmetry. |
| Melting Point | 110–115 °C (Est.) | 125–130 °C (Est.) | Higher than pinacol esters due to packing efficiency. |
| Boiling Point | ~330 °C (Predicted) | ~350 °C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DMSO, MeOH, DCM | DCM, THF, EtOAc, Toluene | Neopentyl group increases solubility in non-polar solvents. |
| pKa (Phenol) | ~9.5 | ~9.6 | The boronate group is electron-withdrawing, slightly lowering pKa vs. phenol. |
| Stability | Moderate | High | The gem-dimethyl effect stabilizes the ring against hydrolysis. |
Expert Insight: While the pinacol ester (5-membered ring) is the industry standard, the neopentyl glycol ester (6-membered ring) is often chosen when a compound needs to survive acidic workups or prolonged storage. The 6-membered ring is thermodynamically more stable towards hydrolysis than the 5-membered ring in many aqueous environments due to reduced ring strain.
Synthesis & Characterization Protocol
For researchers requiring high-purity material, in-house synthesis is often necessary as commercial stocks of the 6-membered ring variants can be intermittent.
Protocol: Condensation of 4-Hydroxyphenylboronic Acid
Objective: Synthesize 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol (CAS 1192765-29-9).[1]
Reagents:
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4-Hydroxyphenylboronic acid (1.0 equiv)
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Neopentyl glycol (1.05 equiv)
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Solvent: Toluene or Benzene (Reagent Grade)
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Catalyst: None required (thermal dehydration)
Step-by-Step Methodology:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
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Charging: Add 4-hydroxyphenylboronic acid (e.g., 10 mmol, 1.38 g) and neopentyl glycol (10.5 mmol, 1.09 g) to the flask.
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Solvation: Add Toluene (50 mL). The solids may not dissolve completely at room temperature.
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Reflux: Heat the mixture to vigorous reflux (110 °C). As the reaction proceeds, water will azeotrope into the Dean-Stark trap.
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Completion: Reflux until water collection ceases (typically 2–4 hours). The solution should become clear.
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Workup: Cool to room temperature.
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If product crystallizes: Filter and wash with cold hexanes.
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If soluble: Evaporate toluene under reduced pressure. Recrystallize from Hexanes/EtOAc if necessary.
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-
Validation: Verify formation by ¹H NMR. Look for the disappearance of B(OH)₂ protons and the appearance of the neopentyl CH₂ singlet (~3.77 ppm) and methyl groups (~1.03 ppm).
Workflow Diagram
Caption: Dean-Stark dehydration workflow for synthesizing dioxaborinane esters.
Stability & Handling (The "Self-Validating" System)
In drug development, the integrity of the boron species is critical. Dioxaborinanes offer a specific advantage: The Gem-Dimethyl Effect .
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Mechanism: In the neopentyl ester, the two methyl groups at the 5-position of the ring create steric bulk that discourages the attack of water or nucleophiles on the boron atom. They also conformationally lock the ring, making the reverse reaction (hydrolysis) entropically unfavorable.
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Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). While more stable than the free acid, the phenolic hydroxyl is prone to oxidation; the boronate ester is prone to hydrolysis if left in open air for months.
Quality Control Check: Before use in critical coupling reactions, dissolve a small sample in CDCl₃.
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Pass: Sharp peaks for the ester alkyls.
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Fail: Broadening of peaks or appearance of free diol signals indicates hydrolysis.
Applications in Drug Discovery
This compound serves as a versatile building block in the Suzuki-Miyaura Cross-Coupling reaction, a cornerstone of pharmaceutical synthesis.
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Biaryl Synthesis: The boronate moiety reacts with aryl halides (Ar-X) to form biaryl motifs common in kinase inhibitors and NSAIDs.
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Protecting Group Strategy: The dioxaborinane ring acts as a robust protecting group for the boronic acid. It is stable to many oxidation and reduction conditions that would decompose the free boronic acid.
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Polymer Chemistry: The bifunctional nature (Phenol + Boronate) allows this molecule to serve as a monomer for boron-containing polymers or as a surface modifier for sensors (e.g., glucose sensing via diol exchange).
References
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PubChem. 4-(1,3,2-Dioxaborinan-2-yl)phenol (Compound Summary). National Library of Medicine.[2] [Link]
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Boron Molecular. Boronic Ester Synthesis and Stability Data. [Link]
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Organic Syntheses. Preparation of Boronic Esters via Dean-Stark Distillation. [Link]
